10-Amino-1-decanol
Overview
Description
"10-Amino-1-decanol" is a chemical compound that is part of a broader class of organic compounds known as amino alcohols. Amino alcohols contain both an amine group and an alcohol group, making them versatile intermediates in organic synthesis, especially in the production of pharmaceuticals, surfactants, and polymers.
Synthesis Analysis
The synthesis of compounds similar to "10-Amino-1-decanol" often involves multistep organic reactions. For example, an optimized process for synthesizing 10-Bromo-1-decanol, a related compound, uses decane-1,10-diol as a substrate, indicating the potential pathways for synthesizing amino-decanols through halogenated intermediates (Spaccini et al., 2010).
Scientific Research Applications
Antibacterial Properties : A study by Perrakis et al. (1996) in the Journal of Inclusion Phenomena and Macrocyclic Chemistry found that the decyl-quaternary ammonium salt of adamantanol, which is structurally related to 10-Amino-1-decanol, exhibits strong antibacterial activity against Gram-positive and, at higher concentrations, Gram-negative microorganisms by disturbing microbial cell membrane permeability (Perrakis et al., 1996).
Transport Through Membranes : Bryjak et al. (1991) reported in the Journal of Membrane Science that amino acid hydrochlorides are effectively transported through 1-decanol membranes, suggesting potential applications in membrane-based separation processes (Bryjak et al., 1991).
Biotransformations : Research by Neumann et al. (2005) in Applied and Environmental Microbiology demonstrated that 1-decanol is a suitable solvent for two-liquid-phase biotransformations, enabling bacteria to tolerate higher substrate concentrations, which is significant for industrial bioprocessing applications (Neumann et al., 2005).
Pharmacological Effects : Rajan et al. (2018) in Metabolism: Clinical and Experimental found that a compound structurally related to 10-Amino-1-decanol acts as a β3-AR agonist, improving insulin sensitivity and glucose tolerance in mice, indicating potential therapeutic applications (Rajan et al., 2018).
Antitumor Agents : A study by Antonini et al. (1997) in the Journal of Medicinal Chemistry discussed the synthesis of DNA-intercalating potential antitumor agents structurally similar to 10-Amino-1-decanol, highlighting their potential in cancer treatment (Antonini et al., 1997).
Pulmonary Drug Delivery : Lehmler and Bummer (2005) in Colloids and Surfaces B: Biointerfaces studied the mixing behavior of 10-(perfluorohexyl)-decanol and DPPC, finding partial miscibility in biological mono- and bilayers, which could be relevant for pulmonary drug delivery applications (Lehmler & Bummer, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
10-aminodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVSKCPPMNGBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403579 | |
Record name | 10-Amino-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Amino-1-decanol | |
CAS RN |
23160-46-5 | |
Record name | 10-Amino-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Amino-1-decanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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